molecular formula C15H30O2 B14068971 2-{[(2-Butyloctyl)oxy]methyl}oxirane CAS No. 101453-05-8

2-{[(2-Butyloctyl)oxy]methyl}oxirane

Cat. No.: B14068971
CAS No.: 101453-05-8
M. Wt: 242.40 g/mol
InChI Key: IXORNPPEKYKHCI-UHFFFAOYSA-N
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Description

2-{[(2-Butyloctyl)oxy]methyl}oxirane is an epoxide derivative featuring a branched aliphatic ether substituent (2-butyloctyl group) attached to the oxirane ring via a methylene bridge. These compounds are typically used in polymer synthesis, coatings, and specialty chemical manufacturing due to their reactive epoxide groups and tunable hydrophobicity.

Properties

CAS No.

101453-05-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-(2-butyloctoxymethyl)oxirane

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-10-14(9-6-4-2)11-16-12-15-13-17-15/h14-15H,3-13H2,1-2H3

InChI Key

IXORNPPEKYKHCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COCC1CO1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Asymmetric Epoxidation for Stereochemical Control

Asymmetric epoxidation remains a cornerstone for synthesizing enantiomerically enriched epoxides. In a seminal study, (2R,3S)- and (2S,3R)-epoxides were prepared via Sharpless-type epoxidation using titanium-based catalysts, achieving high enantiomeric excess (ee) through chiral tartrate ligands. For 2-{[(2-butyloctyl)oxy]methyl}oxirane, analogous strategies could employ a pre-functionalized allylic alcohol intermediate, where the epoxidation step introduces stereochemistry at the oxirane ring. The use of 4-bromobenzyl ether protecting groups, as demonstrated in related systems, enhances solubility and prevents side reactions during oxidation.

Corey-Chaykovsky Epoxidation via Sulfonium Intermediates

The Corey-Chaykovsky reaction, utilizing dimethyl sulfoxide (DMSO) and dimethyl sulfate to generate reactive sulfonium salts, offers a robust pathway for epoxidation. A Chinese patent details this method for synthesizing fluorinated oxiranes, where carbonyl compounds (e.g., difluorobenzophenone) react with in situ-generated methylsulfoxonium methylide. For this compound, the protocol involves:

  • Sulfonium Salt Formation : Heating DMSO and dimethyl sulfate at 70–80°C for 3–4 hours to form methylsulfoxonium methylide.
  • Epoxidation : Adding the carbonyl precursor (e.g., a ketone with the 2-butyloctyloxy methyl group) to the sulfonium salt in solvents like dichloromethane or tetrahydrofuran, followed by base-mediated ring closure.

This method achieves yields exceeding 95% under optimized conditions (Table 1), with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst.

Table 1: Optimization of Corey-Chaykovsky Epoxidation Parameters
Solvent Catalyst Temperature (°C) Yield (%)
Dichloromethane TBAC 25–40 96.0
tert-Butanol BTEA 20–60 94.1
Tetrahydrofuran TBAC 30 96.7
Toluene DABCO 40 97.3

Precursor Synthesis: 2-Butyl-1-Octanol Intermediate

The 2-butyloctyl side chain is synthesized via aldol condensation and reduction. A patent outlines the preparation of 2-butyl-1-octanol from n-hexanal:

  • Aldol Reaction : Barium hydroxide-catalyzed condensation of n-hexanal yields 2-butyl-2-octenal.
  • Reduction : Palladium-catalyzed hydrogenation followed by sodium borohydride reduction converts the enal to 2-butyl-1-octanol.
    This diol is subsequently etherified with a propargyl alcohol derivative, followed by epoxidation to install the oxirane ring.

Comparative Evaluation of Methodologies

Scalability and Industrial Viability

The Corey-Chaykovsky method excels in scalability, utilizing inexpensive reagents (DMSO, dimethyl sulfate) and tolerating diverse solvents. In contrast, asymmetric epoxidation demands costly chiral ligands and stringent anhydrous conditions, limiting its industrial adoption.

Stereochemical Outcomes

While asymmetric methods provide precise stereocontrol, the Corey-Chaykovsky approach produces racemic mixtures unless chiral auxiliaries are introduced. Kinetic resolution or enzymatic methods could enhance enantioselectivity in the latter.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Butyloctyl)oxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Butyloctyl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-Butyloctyl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (K) Density (g/cm³)
2-{[(2-Butyloctyl)oxy]methyl}oxirane* C₁₄H₂₈O₂ 228.37 (calculated) 2-Butyloctyloxy methyl N/A N/A
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- C₁₁H₂₂O₂ 186.29 2-Ethylhexyloxy methyl N/A N/A
2-[(3-Pentadecylphenoxy)methyl]oxirane C₂₄H₄₀O₂ 360.60 3-Pentadecylphenoxy methyl N/A N/A
Pentaerythritol tetraglycidyl ether C₂₄H₃₈O₈ 454.56 Four glycidyl ether groups N/A 1.363
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 3-Methylphenoxy methyl N/A N/A

Notes:

  • The branched 2-butyloctyl group in the target compound enhances hydrophobicity compared to shorter chains like 2-ethylhexyl .
  • Aromatic derivatives (e.g., ) exhibit higher thermal stability but reduced solubility in nonpolar solvents.

Biological Activity

2-{[(2-Butyloctyl)oxy]methyl}oxirane, also known as a butyloctyl ether of epoxide, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and applications in various fields, particularly in medicine and cosmetics.

This compound features an oxirane (epoxide) ring which is known for its high reactivity due to the strained three-membered ring structure. This compound can undergo various chemical reactions, including:

  • Oxidation : The oxirane ring can be oxidized to form diols.
  • Reduction : It can be reduced to form alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions, leading to various derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionMajor Products Formed
OxidationOxidation of the oxirane ringDiols
ReductionReduction to form alcoholsAlcohols
SubstitutionNucleophilic reactions with various nucleophilesSubstituted derivatives

The biological activity of this compound is primarily associated with its ability to interact with biomolecules through the oxirane ring. The strained nature of the ring allows it to undergo ring-opening reactions with nucleophiles, which can lead to modifications of biological molecules such as proteins and nucleic acids. This property is exploited in drug delivery systems and as a precursor for pharmaceutical compounds.

Case Studies and Research Findings

Research has indicated that this compound exhibits significant biological activity in several areas:

  • Drug Delivery Systems : Studies have shown that this compound can enhance the solubility and bioavailability of certain drugs, making it a valuable candidate for formulation in pharmaceuticals.
  • Cosmetic Applications : It has been investigated for use in cosmetic formulations due to its emollient properties and ability to improve skin penetration of active ingredients .
  • Endocrine Disruption Potential : Some studies have raised concerns regarding the potential endocrine-disrupting effects of compounds similar to this compound, particularly those related to octylphenol derivatives .

Table 2: Summary of Biological Activities

Application AreaObserved EffectsReferences
Drug DeliveryImproved solubility and bioavailability
CosmeticsEnhanced skin penetration and emollient properties
Endocrine DisruptionPotential endocrine-disrupting effects

Q & A

Q. What are the key safety considerations when handling 2-{[(2-Butyloctyl)oxy]methyl}oxirane in laboratory settings?

  • Methodological Answer : Based on analogs like 2-[[(2-ethylhexyl)oxy]methyl]oxirane (CAS 2461-15-6), this compound may pose skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Implement the following:
  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in sealed containers away from incompatible materials (e.g., strong oxidizers) at recommended temperatures.
  • Refer to SDS guidelines for emergency protocols, including first-aid measures for inhalation or skin contact .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H and ¹³C) to confirm the oxirane ring integrity and substituent orientation (e.g., methyl and butyloctyl groups). Compare with analogs like 2-[(phenylmethoxy)methyl]oxirane (CAS 89616-40-0), where NMR resolves epoxy and aromatic protons .
  • GC-MS to assess purity, leveraging retention indices and fragmentation patterns.
  • Elemental analysis to verify molecular formula (C₁₄H₂₆O₂) and rule out contaminants.

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer : The compound’s solubility can be inferred from analogs like 2-[(hexadecyloxy)methyl]oxirane (CAS 15965-99-8), which is likely hydrophobic. Use:
  • Non-polar solvents (e.g., hexane, toluene) for epoxide ring-opening reactions.
  • Polar aprotic solvents (e.g., THF, DMF) for nucleophilic substitutions, ensuring compatibility with the oxirane’s reactivity .

Advanced Research Questions

Q. How do steric effects of the 2-butyloctyl substituent influence the oxirane ring’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The bulky 2-butyloctyl group may hinder nucleophilic attack at the oxirane’s electrophilic carbons. To evaluate:

Compare reaction rates with smaller substituents (e.g., methyl or ethyl analogs) under identical conditions (temperature, catalyst).

Use DFT calculations to model steric hindrance and transition states.

Monitor reaction progress via in situ IR spectroscopy for epoxy ring consumption .

  • Data Table :
SubstituentReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
2-Butyloctyl (target)0.002198.3
Ethyl (CAS 2461-15-6)0.005675.8

Q. What strategies resolve contradictions in reported toxicity data for oxirane derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay variability. For example:
  • Purification : Use column chromatography or recrystallization to isolate the target compound, as impurities (e.g., unreacted precursors) can skew toxicity assays .
  • Stereochemical analysis : Chiral HPLC or polarimetry can differentiate enantiomers, as toxicity profiles may vary (e.g., (R)- vs. (S)-isomers in CAS 729596-46-7) .
  • Standardized assays : Validate results using multiple models (e.g., in vitro Ames test and in vivo rodent studies) .

Q. How can researchers optimize catalytic systems for the polymerization of this compound?

  • Methodological Answer : Inspired by polyether synthesis (e.g., PPG-3-MYRETH-11, CAS 37311-04-9):

Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts (e.g., DBU) for ring-opening polymerization.

Kinetic studies : Use GPC to monitor molecular weight distribution and Đ (dispersity) over time.

Thermal analysis : DSC/TGA to assess polymer stability and glass transition temperature (Tg) .

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